2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE
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Overview
Description
2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various functional groups such as cyano, methylsulfanyl, and tert-butylphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the cyano and methylsulfanyl groups. The tert-butylphenyl group is then attached to the pyrimidine ring. Finally, the furan-2-carboxylate moiety is introduced through esterification reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, dry ether as solvent, reflux conditions.
Substitution: Electrophiles such as bromine or nitronium ion, solvents like dichloromethane, and catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The furan ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Benzene, toluene, ethylbenzene, and xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
2-{[6-(4-TERT-BUTYLPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL FURAN-2-CARBOXYLATE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[[6-(4-tert-butylphenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]ethyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-23(2,3)16-9-7-15(8-10-16)19-17(14-24)20(27-22(26-19)31-4)25-11-13-30-21(28)18-6-5-12-29-18/h5-10,12H,11,13H2,1-4H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOABXLKPJVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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